molecular formula C12H17N3O2 B5452050 (2Z)-N-[3-(benzylamino)propyl]-2-hydroxyiminoacetamide

(2Z)-N-[3-(benzylamino)propyl]-2-hydroxyiminoacetamide

Cat. No.: B5452050
M. Wt: 235.28 g/mol
InChI Key: FBIXIBNZQZNANN-GDNBJRDFSA-N
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Description

(2Z)-N-[3-(benzylamino)propyl]-2-hydroxyiminoacetamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound features a benzylamino group attached to a propyl chain, which is further connected to a hydroxyiminoacetamide moiety. The unique structure of this compound allows it to participate in diverse chemical reactions and exhibit interesting biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-N-[3-(benzylamino)propyl]-2-hydroxyiminoacetamide typically involves the reaction of benzylamine with a suitable acylating agent, followed by the introduction of the hydroxyimino group. One common method involves the use of benzylamine and 3-bromopropylamine as starting materials. The reaction proceeds through nucleophilic substitution, where benzylamine reacts with 3-bromopropylamine to form the intermediate product. This intermediate is then treated with hydroxylamine hydrochloride to introduce the hydroxyimino group, resulting in the formation of the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis systems can be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2Z)-N-[3-(benzylamino)propyl]-2-hydroxyiminoacetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the hydroxyimino group to an amino group.

    Substitution: The benzylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under mild conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Conversion to amino derivatives.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

(2Z)-N-[3-(benzylamino)propyl]-2-hydroxyiminoacetamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2Z)-N-[3-(benzylamino)propyl]-2-hydroxyiminoacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Benzylamine: A simpler compound with a benzyl group attached to an amino group.

    Hydroxyiminoacetamide: A compound with a hydroxyimino group attached to an acetamide moiety.

Uniqueness

(2Z)-N-[3-(benzylamino)propyl]-2-hydroxyiminoacetamide is unique due to its combined structural features, which allow it to participate in diverse chemical reactions and exhibit a range of biological activities. Its versatility makes it a valuable compound for various scientific research applications.

Properties

IUPAC Name

(2Z)-N-[3-(benzylamino)propyl]-2-hydroxyiminoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2/c16-12(10-15-17)14-8-4-7-13-9-11-5-2-1-3-6-11/h1-3,5-6,10,13,17H,4,7-9H2,(H,14,16)/b15-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBIXIBNZQZNANN-GDNBJRDFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNCCCNC(=O)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CNCCCNC(=O)/C=N\O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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